molecular formula C12H18N2O2 B12883933 (2S,3R,4S)-2-((Benzylamino)methyl)pyrrolidine-3,4-diol CAS No. 653571-07-4

(2S,3R,4S)-2-((Benzylamino)methyl)pyrrolidine-3,4-diol

Cat. No.: B12883933
CAS No.: 653571-07-4
M. Wt: 222.28 g/mol
InChI Key: SXQQUIDMNYCBEU-SDDRHHMPSA-N
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Description

(2S,3R,4S)-2-((Benzylamino)methyl)pyrrolidine-3,4-diol is a chiral compound with a pyrrolidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4S)-2-((Benzylamino)methyl)pyrrolidine-3,4-diol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and benzylamine.

    Formation of Intermediate: The pyrrolidine ring is functionalized to introduce hydroxyl groups at the 3 and 4 positions.

    Introduction of Benzylamino Group: The benzylamino group is introduced via reductive amination or other suitable methods.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and solvent to maximize yield and purity.

    Automated Purification Systems: Employing automated purification systems to ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S,3R,4S)-2-((Benzylamino)methyl)pyrrolidine-3,4-diol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzylamino group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution Reagents: Various nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield different amines or alcohols.

Scientific Research Applications

(2S,3R,4S)-2-((Benzylamino)methyl)pyrrolidine-3,4-diol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies to understand its biological activity and potential therapeutic effects.

    Industrial Applications: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,3R,4S)-2-((Benzylamino)methyl)pyrrolidine-3,4-diol involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3R,4S)-2-((Methylamino)methyl)pyrrolidine-3,4-diol
  • (2S,3R,4S)-2-((Ethylamino)methyl)pyrrolidine-3,4-diol
  • (2S,3R,4S)-2-((Phenylamino)methyl)pyrrolidine-3,4-diol

Uniqueness

(2S,3R,4S)-2-((Benzylamino)methyl)pyrrolidine-3,4-diol is unique due to the presence of the benzylamino group, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may have different substituents.

Properties

CAS No.

653571-07-4

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

(2S,3R,4S)-2-[(benzylamino)methyl]pyrrolidine-3,4-diol

InChI

InChI=1S/C12H18N2O2/c15-11-8-14-10(12(11)16)7-13-6-9-4-2-1-3-5-9/h1-5,10-16H,6-8H2/t10-,11-,12+/m0/s1

InChI Key

SXQQUIDMNYCBEU-SDDRHHMPSA-N

Isomeric SMILES

C1[C@@H]([C@@H]([C@@H](N1)CNCC2=CC=CC=C2)O)O

Canonical SMILES

C1C(C(C(N1)CNCC2=CC=CC=C2)O)O

Origin of Product

United States

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